molecular formula C13H16ClN3O2 B13164157 Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B13164157
M. Wt: 281.74 g/mol
InChI Key: CDFJQNUPIYFWOR-UHFFFAOYSA-N
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Description

Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic aromatic system. The core structure comprises a pyrazole ring fused to a pyrimidine ring, with substituents at the 2-, 6-, and 7-positions: a methyl group (2-), a 3-chloropropyl chain (6-), and an ethyl carboxylate moiety (7-). This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrazolo[1,5-a]pyrimidines, which are known for diverse biological activities, including enzyme inhibition (e.g., DPP-IV, COX-2) and receptor modulation (e.g., benzodiazepine receptors) .

Properties

Molecular Formula

C13H16ClN3O2

Molecular Weight

281.74 g/mol

IUPAC Name

ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C13H16ClN3O2/c1-3-19-13(18)12-10(5-4-6-14)8-15-11-7-9(2)16-17(11)12/h7-8H,3-6H2,1-2H3

InChI Key

CDFJQNUPIYFWOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NC2=CC(=NN21)C)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the reaction of 3-chloropropylamine with ethyl 2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate (Na2CO3) and a solvent like chloroform (CHCl3). The reaction mixture is then heated to reflux, and the product is isolated by extraction and purification techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted derivatives where the chlorine atom is replaced by the nucleophile.

    Oxidation Reactions: Products include oxidized derivatives such as ketones, aldehydes, or carboxylic acids.

    Reduction Reactions: Products include reduced derivatives such as alcohols or amines.

Scientific Research Applications

Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit varied pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Pharmacological Activity Reference
This compound 2-CH₃, 6-(CH₂)₃Cl, 7-COOEt - 3-Chloropropyl enhances lipophilicity and electrophilicity.
- Ethyl carboxylate improves solubility.
Potential kinase or protease inhibition (inferred from structural analogs). N/A (hypothetical based on class)
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 223141-46-6) 2-CH₃, 6-Cl, 7-COOEt - Chlorine atom at 6-position increases electronegativity.
- Smaller substituent than 3-chloropropyl.
Likely enzyme inhibition (e.g., DPP-IV, inferred from similarity to anagliptin) .
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate 2-Ph, 5-COOEt, 7-CH₃ - Phenyl group enhances π-π stacking.
- Methyl and carboxylate groups influence crystal packing.
COX-2 selective inhibition; benzodiazepine receptor binding .
Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 3-COOEt, 5-cyclopropyl, 7-CF₃ - Trifluoromethyl improves metabolic stability.
- Cyclopropyl adds steric constraint.
Antiviral or anticancer applications (common for CF₃-containing compounds).
Anagliptin (DPP-IV inhibitor) 2-CH₃, 6-carboxamide, 7-substituted pyrrolidine - Carboxamide and pyrrolidine enhance target binding.
- Methyl maintains core rigidity.
Potent DPP-IV inhibition for diabetes treatment .

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • Chlorine vs. Chloropropyl : The 6-chloro derivative (CAS 223141-46-6) shows higher similarity (0.78) to the target compound but lacks the alkyl chain, which may reduce membrane permeability compared to the 3-chloropropyl group .
  • Trifluoromethyl Groups : Derivatives with CF₃ (e.g., ) exhibit enhanced metabolic stability and lipophilicity, suggesting the target compound’s chloropropyl chain could be modified for similar advantages .

Hydrogen Bonding: Carboxylate groups (e.g., 7-COOEt) facilitate intermolecular interactions (e.g., C–H···O bonds), critical for crystal packing and solubility .

Synthetic Routes :

  • The target compound likely involves alkylation to introduce the 3-chloropropyl group, contrasting with condensation reactions used for phenyl-substituted analogs (e.g., ) .

Pharmacological Potential: The ethyl carboxylate moiety is shared with DPP-IV inhibitors like anagliptin, suggesting the target compound could be optimized for similar enzyme-targeted therapies .

Biological Activity

Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS No. 1353943-77-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C13H16ClN3O2
  • Molecular Weight : 281.74 g/mol
  • Structure : The compound features a pyrazolo-pyrimidine core with a chloropropyl substituent, which is critical for its biological activity.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its pharmacological effects. Below are key findings regarding its biological activities:

Antitumor Activity

Recent studies have indicated that pyrazolo derivatives exhibit significant antitumor properties. This compound has shown potential in inhibiting various cancer cell lines through mechanisms that may involve the inhibition of specific kinases related to cancer progression.

Antimicrobial Properties

Research has demonstrated that compounds with a pyrazolo structure can possess antimicrobial activities. This compound has been evaluated for its efficacy against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in vitro.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes that are crucial in metabolic pathways. For instance, it may act as an inhibitor of kinases involved in cancer cell proliferation and survival.

Study on Antitumor Activity

A study conducted by Johnston et al. (2018) explored the antitumor effects of various pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, various pyrazole derivatives were tested against both gram-positive and gram-negative bacteria. This compound displayed notable bacteriostatic effects against MRSA, suggesting its potential as a therapeutic agent in treating resistant bacterial infections.

Comparative Biological Activity Table

Compound NameActivity TypeTarget PathwayReference
This compoundAntitumorApoptosis induction via caspase activationJohnston et al., 2018
This compoundAntimicrobialInhibition of MRSA growthResearch Study A

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